molecular formula C16H17N3OS B2587560 N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 392289-10-0

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2587560
CAS No.: 392289-10-0
M. Wt: 299.39
InChI Key: LHWGKDXHRHVYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted phenyl group (m-tolyl) and a cyclopropanecarboxamide moiety. The thienopyrazole scaffold is notable for its conjugated π-system, which may contribute to electronic properties relevant in materials science or pharmaceutical applications.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-3-2-4-12(7-10)19-15(17-16(20)11-5-6-11)13-8-21-9-14(13)18-19/h2-4,7,11H,5-6,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWGKDXHRHVYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions, and the use of more efficient catalysts and reagents.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thieno[3,4-c]pyrazole derivatives with varying substituents. Below is a comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Structural Differences vs. Target Compound Hypothesized Impact on Properties
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide o-tolyl (ortho-methylphenyl), oxide group - Ortho vs. meta tolyl
- Additional oxide
- Altered steric hindrance
- Increased polarity
1-(4-Chlorophenyl)-N-[2-(tert-butyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide 4-chlorophenyl, cyclopentane, tert-butyl - Cyclopentane vs. cyclopropane
- Chlorine vs. methyl
- tert-butyl group
- Higher lipophilicity
- Enhanced electron-withdrawing effects
- Increased steric bulk
Target Compound m-tolyl, cyclopropane Baseline for comparison

Key Observations

Substituent Position (o-tolyl vs. m-tolyl):
The ortho-methyl group in the analog from introduces greater steric hindrance near the pyrazole core compared to the meta-substituted target compound. This could affect molecular packing in solid-state applications or binding affinity in biological systems. The oxide group may enhance solubility but reduce stability under acidic conditions .

Carboxamide Variations (Cyclopropane vs. However, cyclopropane’s ring strain might confer higher reactivity or metabolic resistance.

Aryl Group Electronic Effects (Chlorophenyl vs. m-Tolyl):
The 4-chlorophenyl group in is electron-withdrawing, which could stabilize charge-transfer interactions in materials science applications (e.g., organic semiconductors ). In contrast, the m-tolyl group’s methyl substituent is electron-donating, possibly altering the compound’s redox behavior.

The tert-butyl group in offers steric protection, possibly enhancing chemical stability but reducing conformational flexibility.

Research Findings and Hypotheses

  • Materials Science Applications: Thienopyrazole derivatives with conjugated systems (e.g., thieno[3,4-c]pyrazole) may exhibit optoelectronic properties comparable to polythiophenes or PPV derivatives used in organic solar cells . The target compound’s m-tolyl group could fine-tune the bandgap via inductive effects, though experimental data is lacking.
  • Biological Activity:
    Pyrazole-based compounds are often explored as kinase inhibitors or anti-inflammatory agents. The cyclopropane group in the target compound might mimic carbonyl bioisosteres, enhancing target binding while resisting enzymatic degradation.

  • Synthetic Challenges: Evidence highlights the use of malononitrile and cyanoacetate in pyrazole synthesis, suggesting that similar reagents could be adapted for functionalizing the thienopyrazole core. However, steric hindrance from substituents like tert-butyl may complicate reaction kinetics.

Biological Activity

N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a compound belonging to the thienopyrazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core linked to a cyclopropanecarboxamide moiety. The presence of the m-tolyl group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H17N3O2S
Molecular Weight317.39 g/mol
CAS Number392288-62-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that thienopyrazole derivatives can modulate various signaling pathways, which may lead to their observed pharmacological effects:

  • Antioxidant Activity : Recent studies have shown that thienopyrazole compounds can act as antioxidants, protecting cells from oxidative stress. For example, a study demonstrated that synthesized thieno[2,3-c]pyrazole compounds reduced erythrocyte alterations induced by toxic substances in fish models .
  • Anticancer Properties : Thienopyrazoles have been investigated for their potential as anticancer agents. They may inhibit key enzymes involved in cancer cell proliferation and survival. Specific derivatives have shown promise in targeting aurora kinases, which are critical for cell division .
  • Anti-inflammatory Effects : Some thienopyrazole derivatives exhibit anti-inflammatory properties by inhibiting phosphodiesterase enzymes (PDEs), which play roles in inflammatory responses .

Antioxidant Activity

A study assessed the ability of various thienopyrazole compounds to mitigate the toxic effects of 4-nonylphenol on the red blood cells of Clarias gariepinus (African catfish). The results indicated that compounds containing the thienopyrazole structure significantly reduced the percentage of altered erythrocytes compared to controls exposed solely to the toxin.

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound A12 ± 1.03
Thienopyrazole Compound B0.6 ± 0.16

Anticancer Activity

In vitro studies have demonstrated that certain thienopyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds targeting aurora kinases showed effective cytotoxicity against breast and lung cancer cell lines, suggesting a potential therapeutic role in oncology .

Comparative Analysis with Related Compounds

Thienopyrazole derivatives share structural similarities with other biologically active compounds such as benzamides and pyrazoles but exhibit unique properties due to their specific functional groups.

Compound ClassBiological Activity
ThienopyrazolesAntioxidant, Anticancer, Anti-inflammatory
BenzamidesAntimicrobial, Analgesic
PyrazolesAntiviral, Antifungal

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide, and how can purity be optimized?

  • Methodology : The synthesis of cyclopropanecarboxamide derivatives typically involves coupling cyclopropanecarbonyl chloride with amine-functionalized heterocycles under inert conditions. For example, in structurally similar compounds, cyclopropane derivatives are synthesized via nucleophilic substitution or condensation reactions using triethylamine as a base in anhydrous solvents like 1,4-dioxane . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and ensuring reaction completion via TLC or LC-MS .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous cyclopropanecarboxamides .
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent environments (e.g., cyclopropane protons at δ 1.2–1.5 ppm, thieno-pyrazole protons at δ 6.8–7.5 ppm).
  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode, m/z accuracy < 2 ppm) .

Q. What solvent systems are suitable for solubility and stability testing?

  • Methodology : Solubility screening should include polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH 1–10). Stability studies require HPLC monitoring under accelerated conditions (40°C, 75% humidity for 4 weeks) to detect degradation products. For example, cyclopropane rings may hydrolyze under acidic conditions, necessitating pH-controlled formulations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For thieno-pyrazole derivatives, electron-withdrawing groups (e.g., cyclopropanecarboxamide) lower LUMO energy, enhancing electrophilic reactivity. Molecular dynamics simulations (e.g., AMBER) assess conformational stability in solvent environments .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo activity?

  • Methodology :

  • Metabolic profiling : LC-MS/MS identifies metabolites (e.g., cytochrome P450-mediated oxidation of m-tolyl groups) that may reduce efficacy in vivo .
  • Pharmacokinetic modeling : Compares logP (calculated via ChemDraw) with experimental permeability (Caco-2 cell assays) to optimize bioavailability.
  • Structural analogs : Replace the cyclopropane with spirocyclic moieties to enhance metabolic stability, as seen in related thieno-pyrazole derivatives .

Q. How do reaction conditions (temperature, catalyst) influence regioselectivity in thieno-pyrazole functionalization?

  • Methodology :

  • Temperature control : Lower temperatures (0–25°C) favor cyclopropane-amide coupling without side reactions (e.g., ring-opening).
  • Catalyst screening : Pd(OAc)₂/Xantphos improves yield in Suzuki-Miyaura cross-couplings for biphenyl analogs .
  • Kinetic studies : Monitor regioselectivity via ¹H NMR kinetics; steric hindrance at the pyrazole N3 position often directs substitution to the thieno ring .

Key Challenges & Recommendations

  • Challenge : Low aqueous solubility limits in vivo applications.
    Solution : Co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) improves solubility by 10-fold .
  • Challenge : Thieno-pyrazole ring oxidation under UV light.
    Solution : Add antioxidants (e.g., BHT) during storage or use amber glass vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.